molecular formula C11H8F3N7O B2442762 N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide CAS No. 1903602-08-3

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B2442762
CAS No.: 1903602-08-3
M. Wt: 311.228
InChI Key: INMLCOZZLHJWEF-UHFFFAOYSA-N
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Description

N-((8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide is a high-purity chemical compound designed for research and development applications. This molecule features a fused [1,2,4]triazolo[4,3-a]pyridine core, a privileged scaffold in medicinal chemistry known for its versatile profile and presence in various therapeutic agents . The structure is further modified with a trifluoromethyl group, a common moiety used to enhance metabolic stability and membrane permeability, and a 1H-1,2,4-triazole-5-carboxamide functional group, which can serve as a key pharmacophore enabling hydrogen bonding interactions with biological targets. The [1,2,4]triazolo[4,3-a]pyridine scaffold has demonstrated a wide spectrum of potential biological activities in scientific literature, making derivatives like this compound valuable for probe discovery . Reported activities for analogous structures include acting as inhibitors for enzymes like Dipeptidyl Peptidase-IV (DPP-IV), a established target for type 2 diabetes treatments . Other research highlights potential applications as JAK inhibitors, human A3 adenosine receptor antagonists, and p38 Mitogen-Activated Protein Kinases inhibitors, indicating utility in immunology, oncology, and inflammation research . This specific compound, with its dual triazole motifs, is of significant interest for researchers investigating new hits in these and other therapeutic areas. It is presented as a key intermediate or final product for library synthesis, structure-activity relationship (SAR) studies, and biological screening. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N7O/c12-11(13,14)6-2-1-3-21-7(18-20-9(6)21)4-15-10(22)8-16-5-17-19-8/h1-3,5H,4H2,(H,15,22)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMLCOZZLHJWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound can be characterized by its complex structure which includes a triazole ring and a trifluoromethyl group. The general molecular formula is C13H10F3N7OC_{13}H_{10}F_3N_7O with a molecular weight of approximately 335.26 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. In an evaluation of various synthesized compounds, several derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

CompoundMIC against Staphylococcus aureus (μg/mL)MIC against Escherichia coli (μg/mL)
2e3216
Ampicillin168

The mechanism through which these compounds exert their antibacterial effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. Molecular docking studies suggest that the triazole derivatives bind effectively to these targets, disrupting their function and leading to bacterial cell death .

Other Biological Activities

In addition to antimicrobial properties, triazole derivatives have been reported to possess a range of biological activities including:

  • Antidiabetic : Some compounds have shown efficacy in managing blood sugar levels.
  • Antifungal : Effective against various fungal strains.
  • Anticonvulsant : Potential use in seizure disorders.
  • Anti-inflammatory : Inhibition of cyclooxygenase enzymes has been observed in some studies .

Case Studies

  • Synthesis and Evaluation : A study synthesized several triazolo derivatives and evaluated their biological activity using in vitro assays. Among these, this compound demonstrated notable antibacterial activity with MIC values significantly lower than many traditional antibiotics .
  • Molecular Docking Studies : Research involving molecular docking simulations revealed that the compound effectively binds to key bacterial enzymes. This binding affinity correlates with its observed biological activity, suggesting a robust mechanism for its antibacterial effects .

Preparation Methods

Cyclocondensation of Pyridine Derivatives

The triazolopyridine ring system is typically constructed via cyclocondensation between pyridine-2-carboxylic acid hydrazides and nitriles or aldehydes. For example:

  • Starting Material : 2-Hydrazinyl-8-(trifluoromethyl)pyridine is reacted with trimethyl orthoformate under acidic conditions to induce cyclization, forming thetriazolo[4,3-a]pyridine skeleton.
  • Trifluoromethyl Introduction : If the pyridine precursor lacks the trifluoromethyl group, electrophilic trifluoromethylation using Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) or transition-metal-catalyzed cross-coupling (e.g., CF3Cu) may be employed.

Reaction Conditions :

  • Temperature: 80–120°C
  • Catalyst: p-Toluenesulfonic acid (pTSA)
  • Yield: 60–75%.

Functionalization at the 3-Position

The methylene linker at the 3-position of the triazolopyridine is introduced via:

  • Aldehyde Intermediate : Oxidation of 3-hydroxymethyl-triazolo[4,3-a]pyridine using MnO2 to yield the corresponding aldehyde.
  • Chloromethyl Derivative : Treatment of the alcohol with thionyl chloride (SOCl2) to form 3-chloromethyl-triazolo[4,3-a]pyridine, a reactive intermediate for nucleophilic substitution.

Synthesis of 1H-1,2,4-Triazole-5-Carboxamide

Hydrazide Cyclization

The 1H-1,2,4-triazole-5-carboxamide moiety is synthesized via cyclization of hydrazinecarboxamide precursors:

  • Hydrazide Formation : Reaction of ethyl carbazate with an acyl chloride (e.g., acetyl chloride) yields the corresponding hydrazide.
  • Cyclization : Treatment with carbon disulfide (CS2) in basic media (KOH/EtOH) promotes dehydrative cyclization to form the triazole ring.

Reaction Conditions :

  • Solvent: Ethanol
  • Base: 2M KOH
  • Yield: 70–85%.

Carboxamide Functionalization

The carboxamide group is introduced via:

  • Direct Aminolysis : Reaction of a triazole-5-carbonyl chloride with ammonia or a primary amine.
  • Coupling Reactions : Use of carbodiimide reagents (e.g., EDC/HOBt) to couple triazole-5-carboxylic acid with an amine.

Coupling Strategies for Final Assembly

Nucleophilic Substitution

The chloromethyl-triazolopyridine intermediate reacts with the triazole carboxamide under basic conditions:
$$
\text{3-ClCH}2\text{-Triazolopyridine} + \text{1H-1,2,4-Triazole-5-Carboxamide} \xrightarrow{\text{Et}3\text{N, DMF}} \text{Target Compound}
$$
Optimization :

  • Base: Triethylamine (Et3N)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 60°C
  • Yield: 50–65%.

Mitsunobu Reaction

For alcohol intermediates, the Mitsunobu reaction facilitates coupling with the triazole carboxamide:
$$
\text{3-HOCH}2\text{-Triazolopyridine} + \text{1H-1,2,4-Triazole-5-Carboxamide} \xrightarrow{\text{DIAD, PPh}3} \text{Target Compound}
$$
Conditions :

  • Reagents: Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh3)
  • Solvent: Tetrahydrofuran (THF)
  • Yield: 55–70%.

Analytical and Spectroscopic Validation

Critical characterization data for intermediates and the final compound include:

Parameter Method Key Observations
Purity HPLC >98% (C18 column, 0.1% TFA/ACN gradient)
Molecular Weight HRMS [M+H]+ m/z 418.8 (Calc. 418.8)
Triazole Protons 1H NMR δ 8.2–8.5 ppm (triazole-CH2)
Trifluoromethyl Group 19F NMR δ -62 ppm (CF3)

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Formation : Use of directing groups (e.g., nitro or amino substituents) on the pyridine ring ensures correct cyclization orientation.
  • Trifluoromethyl Group Stability : Avoid strong bases or nucleophiles that may displace the CF3 group. Employ mild conditions for coupling steps.
  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance solubility during later-stage reactions.

Scale-Up Considerations

Industrial-scale synthesis requires:

  • Continuous Flow Reactors : For exothermic cyclization steps.
  • Catalyst Recycling : Use of immobilized bases (e.g., polymer-supported Et3N) to reduce waste.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step heterocyclization and functionalization. A typical approach includes:

  • Step 1: Formation of the trifluoromethyl-substituted triazolopyridine core via refluxing precursors like ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate with trifluoroethyl acetate in dioxane (analogous to methods in , Scheme 3) .
  • Step 2: Introduction of the triazole-carboxamide moiety using coupling agents (e.g., DCC/DMAP) in anhydrous DMF at 0–5°C to minimize side reactions .
  • Optimization Tips:
    • Solvent Choice: Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.
    • Catalysts: K₂CO₃ or NaH improves cyclization efficiency (see for analogous procedures) .
    • Yield Data: Typical yields range from 70–85% for similar triazolopyridine derivatives when using controlled stoichiometry and inert atmospheres .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?

Methodological Answer:

  • 1H NMR: Expect signals for the trifluoromethyl group (δ ~3.9–4.2 ppm, split due to coupling with adjacent protons) and triazole NH (δ ~12–13 ppm, broad singlet). Pyridine protons appear as deshielded multiplets (δ ~8.0–8.5 ppm) .
  • IR Spectroscopy: Key absorptions include NH stretches (~3240–2995 cm⁻¹), C=O (carboxamide, ~1680 cm⁻¹), and C-F (trifluoromethyl, ~1120–1170 cm⁻¹) .
  • HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients. The molecular ion [M+H]+ should align with the exact mass (calculated: ~380–400 g/mol).

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction between this compound and biological targets like 14-α-demethylase lanosterol?

Methodological Answer:

  • Target Selection: Prioritize fungal CYP51 (14-α-demethylase, PDB: 3LD6) due to structural similarity to triazole antifungals () .
  • Docking Workflow:
    • Prepare the ligand (protonation states, tautomer optimization).
    • Use AutoDock Vina or Schrödinger Glide for flexible docking.
    • Analyze binding poses: The trifluoromethyl group may occupy hydrophobic pockets, while triazole nitrogens coordinate the heme iron .
  • Validation: Compare docking scores (e.g., ΔG < -8 kcal/mol suggests strong binding) with experimental IC₅₀ values from antifungal assays .

Q. What strategies resolve contradictions in biological activity data across studies involving triazolo-pyridine derivatives?

Methodological Answer:

  • Assay Standardization:
    • Use consistent cell lines (e.g., Candida albicans ATCC 90028 for antifungal testing) and solvent controls (DMSO ≤1% v/v).
    • Replicate dose-response curves (3–5 replicates) to assess reproducibility ( details similar protocols) .
  • Data Normalization: Normalize activity to reference drugs (e.g., fluconazole) to account for inter-lab variability.
  • Structural Confounders: Compare substituent effects; e.g., trifluoromethyl groups enhance membrane permeability but may reduce solubility, affecting apparent potency .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and metabolic stability?

Methodological Answer:

  • Lipophilicity: The -CF₃ group increases logP (~2.5–3.0), enhancing blood-brain barrier penetration (predicted via SwissADME) .
  • Metabolic Stability:
    • In Vitro Assays: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
    • Key Metabolites: Look for oxidative defluorination or triazole ring hydroxylation (common in related compounds) .
  • CYP Inhibition: Screen against CYP3A4/2D9 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

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